molecular formula C22H22N2O4S B3453265 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide

Cat. No. B3453265
M. Wt: 410.5 g/mol
InChI Key: NSTGMAHMVZTNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide, also known as MPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, neuroscience, and biochemistry. MPPG is a selective antagonist of the metabotropic glutamate receptor subtype 3 (mGluR3), which plays a crucial role in regulating glutamate neurotransmission.

Mechanism of Action

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide acts as a selective antagonist of mGluR3, which is a G protein-coupled receptor that modulates glutamate neurotransmission. mGluR3 is primarily located in presynaptic terminals, where it inhibits the release of glutamate by reducing the activity of voltage-gated calcium channels. This compound binds to the allosteric site of mGluR3, leading to conformational changes in the receptor and inhibition of its activity. This effect leads to increased glutamate release and modulation of glutamate neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of glutamate neurotransmission, regulation of calcium signaling, and modulation of synaptic plasticity. In animal studies, this compound has been shown to increase glutamate levels in the brain, leading to enhanced synaptic transmission and plasticity. This compound has also been shown to modulate calcium signaling in neurons, leading to changes in synaptic plasticity and neuronal excitability.

Advantages and Limitations for Lab Experiments

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide has several advantages for lab experiments, including its selectivity for mGluR3, its ability to modulate glutamate neurotransmission, and its well-characterized mechanism of action. However, this compound also has some limitations, including its relatively low potency and its potential off-target effects on other receptors. These limitations should be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide, including the development of more potent and selective mGluR3 antagonists, the investigation of the role of mGluR3 in neurological disorders, and the development of new drugs that target mGluR3 for the treatment of these disorders. Additionally, the use of this compound as a tool to study the structure and function of mGluR3 and its signaling pathways could lead to new insights into the regulation of glutamate neurotransmission and synaptic plasticity.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide has been extensively studied for its potential applications in various fields of research. In the field of neuroscience, this compound has been used as a tool to investigate the role of mGluR3 in regulating glutamate neurotransmission. Studies have shown that this compound can block the inhibitory effect of mGluR3 on glutamate release, leading to increased glutamate levels in the brain. This effect has been implicated in various neurological disorders, including epilepsy, schizophrenia, and addiction.
In the field of biochemistry, this compound has been used to study the structure and function of mGluR3. Studies have shown that this compound can bind to the allosteric site of mGluR3, leading to conformational changes in the receptor and modulation of its activity. This effect has been used to design new drugs that target mGluR3 for the treatment of neurological disorders.

properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-17-8-10-18(11-9-17)23-22(25)16-24(19-6-4-3-5-7-19)29(26,27)21-14-12-20(28-2)13-15-21/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTGMAHMVZTNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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